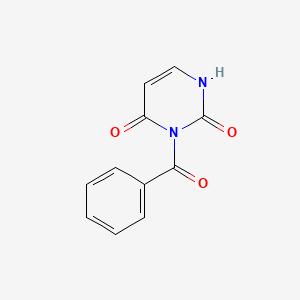

3-Benzoyluracil

描述

Structure

3D Structure

属性

IUPAC Name |

3-benzoyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-12-11(16)13(9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJHSYADHZMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341033 | |

| Record name | 3-Benzoyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2775-87-3 | |

| Record name | 3-Benzoyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzoyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzoyluracil, a derivative of the naturally occurring pyrimidine, uracil. This document outlines a proposed synthetic protocol, detailed characterization methods, and expected data based on analogous chemical structures and spectroscopic principles.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Chemical modification of the uracil scaffold, such as N-acylation, can lead to compounds with novel chemical properties and potential therapeutic applications. This compound, with a benzoyl group attached to the N3 position of the uracil ring, is a subject of interest for its potential as an intermediate in the synthesis of more complex molecules and for its own inherent biological activities, which may include antimicrobial and anticancer properties, similar to other N-substituted uracil derivatives.

Synthesis of this compound

The synthesis of this compound is proposed via the N-acylation of uracil with benzoyl chloride. The regioselectivity of the acylation (N1 vs. N3) can be influenced by the reaction conditions. The N3 position is generally more nucleophilic in the uracil anion, favoring the formation of the 3-benzoyl derivative under basic conditions.

Proposed Experimental Protocol: N3-Benzoylation of Uracil

Materials:

-

Uracil

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add uracil (1.0 eq).

-

Dissolve the uracil in anhydrous pyridine (a suitable volume to ensure dissolution, e.g., 10-20 mL per gram of uracil).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound. A Russian patent suggests that 3-benzoyl derivatives of uracil can be formed with a yield of up to 85%[1].

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected characterization data based on the compound's structure and information from spectral databases[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~11.5 (br s, 1H) | N1-H |

| ~8.0-7.5 (m, 5H) | Aromatic-H (Benzoyl) |

| ~7.4 (d, 1H) | H6 (Uracil) |

| ~5.8 (d, 1H) | H5 (Uracil) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium | N-H Stretch (N1-H) |

| 3100-3000 | Medium-Weak | C-H Stretch (Aromatic) |

| ~1740 | Strong | C=O Stretch (Benzoyl) |

| ~1700 | Strong | C=O Stretch (C4, Uracil) |

| ~1650 | Strong | C=O Stretch (C2, Uracil) |

| ~1600, ~1450 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1270 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₈N₂O₃[2] |

| Molecular Weight | 216.19 g/mol [2] |

| Exact Mass | 216.0535 g/mol [2] |

| Predicted [M+H]⁺ | 217.0613 |

| Key Fragmentation Peaks (Predicted) | m/z 105 (C₆H₅CO⁺), m/z 112 (Uracil fragment) |

Workflow and Diagrams

Synthesis and Purification Workflow

References

3-Benzoyluracil CAS number and IUPAC name

CAS Number: 2775-87-3

IUPAC Name: 3-benzoylpyrimidine-2,4(1H,3H)-dione

Chemical and Physical Properties

A summary of the key quantitative data for 3-Benzoyluracil is presented in Table 1. This information is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 2775-87-3 | Multiple Chemical Suppliers |

| IUPAC Name | 3-benzoylpyrimidine-2,4(1H,3H)-dione | Multiple Chemical Suppliers |

| Molecular Formula | C₁₁H₈N₂O₃ | Advanced ChemBlocks[1] |

| Molecular Weight | 216.19 g/mol | Biosynth[2] |

| Melting Point | 214-217 °C | Chemsrc |

| Boiling Point | 400.86 °C (Predicted) | Biosynth[2] |

| Density | 1.378±0.06 g/cm³ (Predicted) | Chemsrc |

| Purity | >95% (Commercially available) | Advanced ChemBlocks[1], CymitQuimica[3] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in publicly accessible literature. While general synthetic routes for N-acylated uracils exist, a specific, validated protocol for the benzoylation of uracil at the N3 position could not be retrieved.

A generalized conceptual workflow for the synthesis of N-acylated pyrimidine-2,4-diones is depicted below. This is a hypothetical pathway and has not been experimentally validated for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the biological activity of this compound. Studies on related pyrimidine-2,4-dione derivatives have explored their potential as antimicrobial and anticancer agents; however, no specific biological assays or pharmacological data for this compound have been reported.

Due to the absence of data on its biological targets and mechanism of action, no signaling pathways involving this compound can be described or visualized. The logical relationship for future investigation would be to screen the compound against various cell lines and enzymatic assays to identify potential biological effects.

Caption: A logical workflow for the future biological evaluation of this compound.

References

The Evolving Landscape of 3-Benzoyluracil Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The uracil scaffold, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. Chemical modification of the uracil ring offers a powerful strategy to modulate biological activity, enhance target specificity, and overcome drug resistance. Among these modifications, the introduction of a benzoyl group at the N3 position presents a compelling, yet underexplored, avenue for discovering novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of 3-benzoyluracil derivatives, drawing upon data from structurally related compounds to infer their therapeutic promise. While direct and extensive literature on this compound derivatives is limited, this guide synthesizes available information on related benzoyl-containing heterocycles and uracil analogs to provide a foundational resource for researchers in this field.

Hypothesized Biological Activities

Based on the known biological profiles of both the uracil and benzoyl moieties, this compound derivatives are hypothesized to possess a range of therapeutic activities, primarily in the realms of oncology and virology. The benzoyl group can enhance binding to target proteins through various interactions, including pi-stacking and hydrogen bonding, while the uracil core can act as a mimic of endogenous nucleobases.

Anticancer Potential:

Many heterocyclic compounds bearing a benzoyl group have demonstrated significant anticancer properties. For instance, certain 3-substituted benzoyl-phenyl-1H-pyrrole derivatives have shown potent activity against a range of cancer cell lines.[1][2] This suggests that this compound derivatives could similarly exhibit cytostatic or cytotoxic effects on cancer cells. The proposed mechanism could involve the inhibition of key enzymes involved in cancer cell proliferation, such as kinases or polymerases, or the induction of apoptosis. For example, N-benzoyl-3-allylthiourea has been shown to enhance HER-2 expression and induce anticancer effects in breast cancer cells.[3]

Antiviral Potential:

Uracil derivatives are a cornerstone of antiviral therapy. The introduction of a benzoyl group at the N3 position could lead to novel antiviral agents with unique mechanisms of action. This is supported by findings on other benzoyl-containing heterocycles, such as 3-benzoylbenzofurans, which have shown inhibitory activity against HIV.[4] The antiviral activity of this compound derivatives could stem from the inhibition of viral enzymes like reverse transcriptase or protease, or by interfering with viral entry into host cells.

Quantitative Data on Related Compounds

To provide a framework for the potential potency of this compound derivatives, the following tables summarize the biological activity of structurally related benzoyl-containing heterocyclic compounds.

Table 1: Anticancer Activity of Selected Benzoyl-Containing Heterocycles

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Benzoyl-phenyl-1H-pyrrole | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [2] |

| 3-Benzoyl-phenyl-1H-pyrrole | HepG2, DU145, CT-26 | 0.5 - 0.9 | [2] |

| 3-Benzoyl-phenyl-1H-pyrrole | A549 | 3.6 | [2] |

| N-benzoyl-3-allylthiourea | MCF-7/HER-2 | 0.64 (mM) | [3] |

| N-benzoyl-3-allylthiourea | MCF-7 | 1.47 (mM) | [3] |

| 1,2,3-Triazole Derivative | HT-1080 | 15.13 | [5] |

| 1,2,3-Triazole Derivative | A-549 | 21.25 | [5] |

| 1,2,3-Triazole Derivative | MCF-7 | 18.06 | [5] |

| 1,2,3-Triazole Derivative | MDA-MB-231 | 16.32 | [5] |

Table 2: Antiviral Activity of Selected Benzoyl-Containing Heterocycles

| Compound Class | Virus | Pseudovirus Strain | EC50 / IC50 (µM) | Reference |

| 3-Benzoylbenzofuran | HIV-1 | Q23 | 0.49 ± 0.11 | [4] |

| 3-Benzoylbenzofuran | HIV-1 | CAP210 | 0.12 ± 0.05 | [4] |

| Pyrazole derivative of 3-Benzoylbenzofuran | HIV-1 | Q23 | 0.39 ± 0.13 | [4] |

| Pyrazole derivative of 3-Benzoylbenzofuran | HIV-1 | CAP210 | 1.00 ± 0.15 | [4] |

| Benzotriazole Derivative | Coxsackievirus B5 | - | 5.5 - 6.9 | [6][7] |

| Benzotriazole Derivative | Poliovirus | Sb-1 | 17.5 - 20.5 | [6][7] |

| Benzotriazole Derivative | Coxsackievirus B5 | - | 6 - 18.5 | [8] |

Experimental Protocols

This section details representative methodologies for the synthesis and biological evaluation of this compound derivatives, adapted from protocols for similar compounds.

Proposed Synthesis of this compound Derivatives

A plausible synthetic route to this compound derivatives involves the N-acylation of a uracil precursor.

General Procedure:

-

Protection of Uracil (if necessary): Depending on the desired final product, the N1 position of the uracil ring may need to be protected. A common protecting group is the p-methoxybenzyl (PMB) group.

-

N3-Benzoylation: The N1-protected or unprotected uracil is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution to deprotonate the N3 position of the uracil ring.

-

The desired benzoyl chloride derivative (substituted or unsubstituted) is added dropwise to the reaction mixture at room temperature or with gentle heating.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Deprotection (if necessary): If the N1 position was protected, the protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a PMB group).

Caption: Proposed synthetic workflow for this compound derivatives.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Evaluation: Pseudovirus Neutralization Assay

This assay is used to determine the ability of a compound to inhibit viral entry into host cells using non-replicating pseudoviruses.

Protocol:

-

Cell Seeding: Target cells (e.g., TZM-bl cells for HIV) are seeded in a 96-well plate and incubated overnight.

-

Compound and Virus Incubation: The this compound derivatives are serially diluted and pre-incubated with a fixed amount of pseudovirus for 1 hour at 37°C.

-

Infection: The cell culture medium is removed from the cells, and the virus-compound mixture is added to the wells.

-

Incubation: The plate is incubated for 48 hours to allow for viral entry and expression of a reporter gene (e.g., luciferase).

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

-

Data Analysis: The percentage of viral inhibition is calculated relative to wells with virus but no compound. The EC50 value (the concentration of the compound that inhibits 50% of viral entry) is determined.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of this compound derivatives is likely to be mediated through the inhibition of specific cellular or viral targets. A common mechanism for anticancer and antiviral compounds is the inhibition of protein kinases.

Caption: A generic kinase inhibition signaling pathway.

This diagram illustrates a hypothetical mechanism where a this compound derivative inhibits a kinase cascade, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a plausible mechanism of action for anticancer activity.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is in its nascent stages, the wealth of information on related benzoyl-containing heterocycles and uracil analogs provides a strong rationale for their investigation as potential anticancer and antiviral agents. The synthetic accessibility of these compounds, coupled with the diverse biological activities of their parent scaffolds, makes them attractive targets for drug discovery programs.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions on the benzoyl ring. In-depth mechanistic studies will be crucial to identify their specific cellular and viral targets. Furthermore, quantitative structure-activity relationship (QSAR) studies could aid in the rational design of more potent and selective analogs. The technical information and proposed methodologies in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound derivatives.

References

- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. scispace.com [scispace.com]

- 7. Antiviral activity of benzotriazole based derivatives [iris.unica.it]

- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiviral Activity Studies of 3-Benzoyluracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the antiviral activity of 3-benzoyluracil and its derivatives. This class of compounds has demonstrated potential against a range of viruses, warranting further investigation for the development of novel antiviral therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to this compound Derivatives as Antiviral Agents

Uracil and its derivatives have long been a cornerstone in the development of antiviral and anticancer therapies. The structural modifications of the uracil ring, particularly at the N1 and N3 positions, have yielded compounds with potent and selective biological activities. The introduction of a benzoyl group at the N3 position of the uracil scaffold has been explored as a strategy to enhance antiviral efficacy and modulate the compound's interaction with viral or cellular targets.

Research into N3-substituted uracil derivatives has revealed a spectrum of antiviral activities, with some compounds inhibiting viral polymerases, while others may interfere with viral entry or other stages of the viral life cycle. This guide focuses specifically on the documented antiviral properties of compounds featuring the this compound core.

Quantitative Antiviral Activity Data

The antiviral activity of this compound derivatives has been evaluated against several viruses. The following table summarizes the key quantitative data from published studies, focusing on the 50% effective concentration (EC₅₀) and measures of cytotoxicity, such as the 50% cytotoxic concentration (CC₅₀) or the minimum cytotoxic concentration (MCC).

| Compound ID | Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (µM) | Selectivity Index (SI) | Reference |

| (1S,2S)-16k | Vesicular Stomatitis Virus (VSV) | HeLa | 9 | >100 (MCC) | >11.1 | [1] |

| (1S,2S)-16k | Respiratory Syncytial Virus (RSV) | HeLa | 12 | >100 (MCC) | >8.3 | [1] |

| (1R,2S)-16l | Herpes Simplex Virus-1 (HSV-1) | HEL | 2.9 | ≥4 (MCC) | ~1.4 | [1] |

| (1R,2S)-16l | Herpes Simplex Virus-2 (HSV-2) | HEL | 4 | ≥4 (MCC) | ~1 | [1] |

| (1R,2S)-16l | Feline Herpesvirus (FHV) | CRFK | 4 | ≥4 (MCC) | ~1 | [1] |

EC₅₀: The concentration of the compound that inhibits viral replication by 50%. MCC: The minimum cytotoxic concentration that causes a noticeable toxic effect on the cells. SI: Selectivity Index, calculated as CC₅₀/EC₅₀ or MCC/EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

This section details the methodologies for the key experiments cited in the antiviral evaluation of this compound derivatives.

Antiviral Activity Assays

This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.

Principle:

The assay quantifies the ability of a compound to protect cells from the destructive effects of a virus. In the presence of an effective antiviral agent, the cells in a virus-infected culture will remain viable and proliferate, whereas in the absence of the antiviral, the virus will cause cell death, known as the cytopathic effect.

General Protocol:

-

Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., HeLa, HEL) at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a viral suspension at a predetermined multiplicity of infection (MOI). After a viral adsorption period (typically 1-2 hours), the virus-containing medium is removed.

-

Incubation: Add the serially diluted compounds to the infected cells. Include control wells with virus-infected but untreated cells and uninfected cells. Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).

-

Quantification of CPE: The extent of CPE is determined. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay, such as the MTS or MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxicity of the test compounds.

Principle:

The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Expose the cells to serial dilutions of the test compounds and incubate for a period equivalent to the antiviral assay.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The CC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The precise mechanism of action for this compound derivatives against the reported viruses has not been extensively elucidated in the available literature. However, based on the known mechanisms of other N3-substituted uracil analogs, several potential pathways can be hypothesized.

N3-substituted pyrimidine derivatives have been reported to act through various mechanisms, including:

-

Inhibition of Viral Polymerase: Many nucleoside and non-nucleoside analogs function by inhibiting the viral RNA or DNA polymerase, which is essential for the replication of the viral genome. The this compound scaffold could potentially bind to an allosteric site on the polymerase, thereby inhibiting its function.

-

Interference with Viral Entry: Some antiviral compounds prevent the virus from entering the host cell by blocking the interaction between viral surface proteins and cellular receptors or by inhibiting the fusion of the viral and cellular membranes.

-

Inhibition of Viral Proteases: Viral proteases are crucial for processing viral polyproteins into functional mature proteins. Inhibition of these enzymes can halt the viral replication cycle.

-

Modulation of Host Cell Factors: Some antiviral agents may not target the virus directly but instead modulate host cell pathways that are essential for viral replication.

Further research, including enzymatic assays with purified viral proteins and resistance mutation studies, is required to definitively identify the molecular targets and elucidate the precise mechanism of action of this compound derivatives.

Visualizations

General Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential antiviral compounds.

Caption: General workflow for antiviral drug discovery.

Potential Viral Replication Cycle Inhibition Points

This diagram illustrates key stages in a generic viral replication cycle that could be targeted by antiviral drugs like this compound derivatives.

Caption: Potential targets in the viral life cycle.

Conclusion and Future Directions

The available data, though limited, suggests that the this compound scaffold represents a promising starting point for the development of novel antiviral agents. The observed activity against both RNA viruses (VSV, RSV) and DNA viruses (Herpesviruses) indicates a potentially broad spectrum of activity that warrants further investigation.

Future research efforts should focus on several key areas:

-

Synthesis and Screening of Analog Libraries: A systematic structure-activity relationship (SAR) study involving modifications of both the benzoyl and uracil moieties could lead to the identification of compounds with improved potency and selectivity.

-

Elucidation of the Mechanism of Action: In-depth mechanistic studies are crucial to understand how these compounds exert their antiviral effects. This knowledge will be invaluable for rational drug design and optimization.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

In Vitro Evaluation of 3-Benzoyluracil Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for assessing the in vitro cytotoxicity of 3-benzoyluracil. While direct experimental data on this compound is limited in the current body of scientific literature, this document synthesizes information from studies on structurally related compounds, including benzoyl-containing heterocycles and uracil derivatives, to offer a foundational framework for its evaluation. The protocols and potential mechanisms described herein are intended to serve as a starting point for researchers investigating the anticancer potential of this and similar molecules.

Quantitative Cytotoxicity Data of Structurally Related Compounds

To contextualize the potential cytotoxic potency of this compound, the following tables summarize the in vitro cytotoxicity data for various benzoyl-substituted heterocyclic compounds against different cancer cell lines. It is important to note that these are analogous compounds, and the cytotoxicity of this compound will need to be determined empirically.

Table 1: In Vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| 1-benzoyl-3-methylthiourea | HeLa | 245 |

| Substituted derivative 1 | HeLa | 160 |

| Substituted derivative 2 | HeLa | 383 |

| Hydroxyurea (Reference) | HeLa | 428 |

Data sourced from a study on 1-benzoyl-3-methyl thiourea derivatives, demonstrating the impact of substitutions on cytotoxic activity[1].

Table 2: In Vitro Cytotoxicity of 3-Benzoylbenzofuran Derivatives

| Compound | Cell Line | CC50 (µM) |

| 3-Benzoylbenzofuran derivative 3g | TZM-bl | >100 |

| 3-Benzoylbenzofuran derivative 4b | TZM-bl | 1.83 ± 0.12 |

CC50 (50% cytotoxic concentration) values for 3-benzoylbenzofuran derivatives as determined by an MTT assay. The high cytotoxicity of derivative 4b highlights the potential for potent activity within this class of compounds[2].

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments to evaluate the in vitro cytotoxicity of a test compound such as this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), DU-145 (prostate carcinoma), and H69AR (small cell lung cancer), along with a non-cancerous cell line like HEK-293 (human embryonic kidney) to assess selectivity[3].

-

Culture Medium: Cells are to be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This assay is used to differentiate between apoptotic, necrotic, and viable cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

-

Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This analysis determines the effect of the compound on the progression of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining and Analysis: Fixed cells are washed, treated with RNase A, and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of 3-Benzoyluracils: A New Frontier in Drug Discovery

For Immediate Release

In the relentless pursuit of novel therapeutic agents, a promising class of compounds, 3-benzoyluracil derivatives, is emerging as a focal point for researchers in oncology and virology. These molecules, characterized by a uracil core functionalized with a benzoyl group at the N3 position, are demonstrating significant potential in preclinical studies, heralding a new wave of targeted therapies. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanistic insights into these innovative derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is primarily achieved through the N-acylation of a uracil or a pre-substituted uracil precursor. A general and efficient method involves the reaction of a uracil derivative with benzoyl chloride in the presence of a suitable base and solvent.

A key intermediate, 3-methyl-6-chlorouracil, has been successfully benzoylated to introduce the essential benzoyl moiety at the N1 position, which can then be further modified.[1] The choice of solvent and base is critical to ensure regioselectivity and high yields. For instance, N-acylation of various nitrogenous heterocyclic compounds, including those with a uracil-like structure, has been effectively carried out using stoichiometric amounts of the heterocyclic amine and benzoyl chloride under solvent-free conditions catalyzed by natural clay.[2] This eco-friendly approach offers a rapid and convenient route to N-acyl heterocycles with excellent yields.[2]

Experimental Protocol: General N-Benzoylation of Uracil Derivatives [1][2]

A typical experimental setup for the synthesis of this compound derivatives involves the following steps:

-

Reactant Preparation: A mixture of the starting uracil derivative (1 mmol) and a suitable base, such as diisopropylethylamine (DIPEA) (2 mmol), is prepared in an appropriate solvent like acetonitrile.[1]

-

Acylation: Benzoyl chloride (1 mmol) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, for instance, 40°C, for a specified duration, often monitored by thin-layer chromatography (TLC) to track the reaction's progress.[1]

-

Work-up and Purification: Upon completion, the solvent is evaporated, and the crude product is purified using techniques such as recrystallization or column chromatography to yield the desired this compound derivative.[1][2]

This protocol can be adapted and optimized for different substituted uracils and benzoyl chlorides to generate a diverse library of compounds for biological screening.

Biological Activities and Therapeutic Potential

While the direct biological evaluation of a broad range of this compound derivatives is an area of active investigation, related uracil analogs have shown significant promise as both anticancer and antiviral agents. The introduction of various substituents on the uracil and benzoyl rings allows for the fine-tuning of their pharmacological properties.

Anticancer Activity

Derivatives of uracil are well-established as anticancer agents, with 5-fluorouracil being a cornerstone of chemotherapy for decades. Novel uracil derivatives continue to be explored for their potential to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, uracil derivatives bearing a 1,2,3-triazole moiety have been designed as potent inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[3] One such compound, 13j , demonstrated superior activity against the A549 lung cancer cell line (IC50 = 1.18 μM) and more potent TS inhibition (IC50 = 0.13 μM) than the established drug pemetrexed.[3]

Table 1: Anticancer Activity of Uracil-Triazole Derivatives [3]

| Compound | Target Cell Line | IC50 (μM) | hTS Inhibition IC50 (μM) |

| 13j | A549 | 1.18 | 0.13 |

| Pemetrexed | A549 | 3.29 | 2.04 |

The mechanism of action for these compounds often involves cell cycle arrest and induction of apoptosis.[3] Flow cytometry analysis of cells treated with compound 13j revealed an arrest in the G1/S phase of the cell cycle, followed by the induction of intrinsic apoptosis.[3] This was further supported by western blot analysis showing downregulation of cyclin D1 and cyclin E, and activation of caspase-3.[3]

Antiviral Activity

Uracil derivatives have also been a fertile ground for the discovery of novel antiviral agents. N1,N3-disubstituted uracil derivatives have recently been synthesized and evaluated for their activity against SARS-CoV-2 variants of concern.[4] These compounds exhibited broad antiviral effects, and mechanistic studies indicated that they inhibit the activity of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[4]

Table 2: Anti-SARS-CoV-2 Activity of N1,N3-Disubstituted Uracil Derivatives [4]

| Compound | SARS-CoV-2 Variant | IC50 (μM) | CC50 (μM) |

| 872 | Delta (B.1.617.2) | 13.3 | >50 |

| 875 | Beta (B.1.351) | 25.6 | >50 |

| 611 | Omicron | 15.8 | >50 |

The data suggests that these non-nucleoside uracil-based analogs hold promise for the treatment of infections caused by circulating SARS-CoV-2 variants.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives and their analogs are intrinsically linked to their ability to modulate specific cellular signaling pathways.

Diagram 1: General Experimental Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the development of novel this compound derivatives.

In the context of cancer, the inhibition of thymidylate synthase by uracil derivatives directly impacts DNA replication and repair, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells.

Diagram 2: Apoptosis Induction Pathway

Caption: Simplified pathway of apoptosis induction by TS-inhibiting uracil derivatives.

For antiviral applications, the inhibition of viral polymerases like RdRp is a key strategy. By blocking the replication of the viral genome, these compounds effectively halt the spread of the infection.

Future Directions

The development of this compound derivatives is still in its early stages, but the initial findings from related uracil analogs are highly encouraging. Future research will likely focus on:

-

Expansion of the Chemical Space: Synthesizing a broader and more diverse library of this compound derivatives with various substituents on both the uracil and benzoyl rings to explore the structure-activity relationship (SAR) in greater detail.

-

Target Identification and Validation: Elucidating the specific molecular targets of these compounds and validating their mechanism of action in various cancer and viral models.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising lead compounds in animal models.

The versatility of the this compound scaffold, combined with the proven therapeutic potential of the uracil core, positions this class of compounds as a highly promising area for the discovery and development of next-generation anticancer and antiviral drugs. As research progresses, we can anticipate the emergence of potent and selective this compound derivatives with the potential to make a significant impact on human health.

References

- 1. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 3-Benzoyluracil and Related Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents often hinges on a deep understanding of the relationship between a molecule's structure and its biological activity. This technical guide delves into the structure-activity relationship (SAR) studies of 3-benzoyluracil and structurally related compounds. While comprehensive SAR data specifically for the this compound scaffold is limited in the public domain, this document synthesizes available information on related uracil and benzoyl-containing derivatives to provide insights for researchers in drug discovery and development.

Core Scaffold and Rationale

The this compound scaffold combines the uracil ring, a fundamental component of nucleic acids, with a benzoyl group. This combination offers a rich template for medicinal chemistry exploration due to the diverse biological activities associated with uracil derivatives, including antiviral, anticancer, and enzyme inhibitory properties. The benzoyl moiety provides a key site for modification to modulate potency, selectivity, and pharmacokinetic properties.

SAR of Uracil-Based Benzoic Acid and Ester Derivatives as DPP-4 Inhibitors

A notable study on uracil-based derivatives provides valuable SAR insights that can be extrapolated to the this compound scaffold. Research into a series of benzoic acid and ester derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes revealed that both esters and their corresponding acids can exhibit potent inhibitory activity.[1] This is significant because esters, which can act as prodrugs, often show enhanced oral absorption compared to their carboxylic acid counterparts.[1]

Molecular modeling suggests that the ester and acid forms can adopt similar binding modes within the target enzyme.[1] The study highlighted a compound, ester 19b , which demonstrated prolonged in vivo DPP-4 inhibition and robust glucose-lowering effects in animal models, positioning it as a promising candidate for further development.[1]

Quantitative SAR Data

| Compound ID | Modification | Biological Activity (IC50) |

| Carboxyl Analogs | Carboxyl-containing | Highly potent but poor bioavailability[1] |

| Ester Analogs | Esterified carboxyl | Significant potency with enhanced oral absorption[1] |

| Ester 19b | Specific ester derivative | Low single-digit nanomolar DPP-4 inhibition[1] |

Synthesis and Bioactivity of Related Benzoyl-Containing Heterocycles

The synthesis of various heterocyclic compounds bearing a benzoyl group has been a fruitful area of research, leading to the discovery of molecules with a range of biological activities.

3-Benzoylbenzofurans and their Pyrazole Derivatives

One area of investigation has been the synthesis of novel 3-benzoylbenzofurans and their subsequent conversion to pyrazole derivatives.[2] These compounds have been evaluated for their anti-HIV activity. The general synthetic approach is outlined below.

References

- 1. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-Benzoyluracil

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Benzoyluracil, a molecule of interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.05 - 7.95 | m | - | 2H | Aromatic (ortho-protons of benzoyl group) |

| 7.75 - 7.65 | m | - | 1H | Aromatic (para-proton of benzoyl group) |

| 7.60 - 7.50 | m | - | 2H | Aromatic (meta-protons of benzoyl group) |

| 7.45 | d | 7.8 | 1H | H-6 (uracil) |

| 5.85 | d | 7.8 | 1H | H-5 (uracil) |

| 11.4 (broad s) | s | - | 1H | N1-H (uracil) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O (Benzoyl) |

| 162.8 | C4 (Uracil) |

| 150.5 | C2 (Uracil) |

| 145.2 | C6 (Uracil) |

| 134.5 | Aromatic (para-carbon of benzoyl group) |

| 132.7 | Aromatic (ipso-carbon of benzoyl group) |

| 129.8 | Aromatic (ortho-carbons of benzoyl group) |

| 128.9 | Aromatic (meta-carbons of benzoyl group) |

| 102.3 | C5 (Uracil) |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3050 | Medium | Olefinic C-H stretch (uracil) |

| 1710 | Strong | C=O stretch (benzoyl carbonyl) |

| 1685 | Strong | C=O stretch (C4-carbonyl of uracil) |

| 1650 | Strong | C=O stretch (C2-carbonyl of uracil) |

| 1600, 1450 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 216 | 85 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 112 | 40 | [Uracil]⁺ |

| 77 | 65 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) was prepared in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.[2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon.[3]

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound was obtained using the KBr pellet method. A small amount of the sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.[4] The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6] The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.[7][8] A dilute solution of this compound was prepared in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The fragmentation pattern was studied using tandem mass spectrometry (MS/MS) to aid in structural confirmation.[9]

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.

References

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances and Computational Profile of 3-Benzoyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to elucidate the crystal structure and perform molecular modeling of 3-benzoyluracil, a molecule of significant interest in medicinal chemistry. Due to the current absence of publicly available, specific experimental crystallographic and molecular modeling data for this compound, this document outlines the established protocols and expected data formats based on studies of analogous uracil derivatives and benzoyl-substituted heterocyclic compounds.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. The introduction of a benzoyl group at the N3 position can significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby modulating its biological profile. Understanding the precise three-dimensional arrangement of atoms in the crystalline state and the molecule's conformational flexibility and electronic landscape through molecular modeling is crucial for rational drug design and development. This guide details the experimental and computational workflows employed for such characterization.

Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization

Synthesis of this compound:

A common synthetic route involves the acylation of uracil. A typical procedure is as follows:

-

Uracil is dissolved in a suitable aprotic solvent, such as anhydrous pyridine or dimethylformamide (DMF).

-

An equimolar amount of benzoyl chloride is added dropwise to the solution at 0°C with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.

-

The precipitate is filtered, washed with cold water, and dried under vacuum.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

-

The crude this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or an ethanol-water mixture) with gentle heating.[1]

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to stand undisturbed at room temperature for slow evaporation.

-

Alternatively, for vapor diffusion, the solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Colorless, well-defined crystals are harvested for X-ray diffraction analysis.[2][3]

Data Presentation: Crystallographic Data

The following table illustrates the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. Please note: The data presented here is hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₈N₂O₃ |

| Formula Weight | 216.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.442 |

| Absorption Coeff. (mm⁻¹) | 0.108 |

| F(000) | 448 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5432 |

| Independent reflections | 2280 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Molecular Modeling

Molecular modeling techniques provide insights into the electronic structure, reactivity, and intermolecular interactions of this compound.

Experimental Protocols: Computational Methods

Density Functional Theory (DFT) Calculations:

DFT calculations are employed to optimize the molecular geometry and compute various electronic properties.

-

The initial structure of this compound is built using molecular modeling software.

-

Geometry optimization is performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p).[4][5][6]

-

Vibrational frequency analysis is carried out to confirm that the optimized structure corresponds to a true energy minimum.

-

From the optimized geometry, properties such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are calculated.[4][5]

Molecular Docking:

Molecular docking simulations are used to predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site.

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

The 3D structure of this compound (the ligand) is prepared by optimizing its geometry and assigning appropriate atom types and charges.

-

A docking grid is defined around the active site of the protein.

-

Docking is performed using software like AutoDock or Glide, which systematically samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.[7][8]

Data Presentation: Molecular Modeling Parameters

The following tables summarize the kind of quantitative data obtained from DFT and molecular docking studies. Please note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: DFT Calculated Electronic Properties

| Parameter | Hypothetical Value (a.u.) |

| Total Energy | -758.12345 |

| HOMO Energy | -0.245 |

| LUMO Energy | -0.089 |

| HOMO-LUMO Gap (eV) | 4.245 |

| Dipole Moment (Debye) | 3.12 |

Table 2: Molecular Docking Results with a Hypothetical Kinase Target

| Parameter | Hypothetical Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Lys76, Leu12, Asp184 |

| Hydrogen Bond(s) Formed | 2 |

| H-bond Donor/Acceptor | O of C=O with Lys76-NH |

| N-H with Asp184-O |

Visualization of Workflow

The following diagram illustrates the integrated workflow for the structural and computational analysis of this compound.

Caption: Integrated workflow for the structural and computational analysis of this compound.

Conclusion

The comprehensive characterization of this compound through single-crystal X-ray diffraction and molecular modeling is essential for understanding its structure-property relationships. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development. Elucidation of the precise crystal structure will reveal key intermolecular interactions, while computational studies will offer valuable insights into its electronic properties and potential as a bioactive agent. This combined approach is indispensable for the rational design of novel uracil-based therapeutics.

References

- 1. jcbsc.org [jcbsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]

- 6. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]

- 7. Rational design, synthesis, biological evaluation, molecular docking, and molecular dynamics of substituted uracil derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spast.org [spast.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Benzoyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyluracil is a synthetic heterocyclic compound that incorporates both a uracil and a benzoyl moiety. While research directly investigating the therapeutic targets of this compound is limited, the well-documented biological activities of its constituent chemical groups suggest a range of potential applications. Uracil derivatives are known for their significant antiviral properties, often targeting viral enzymes essential for replication.[1][2][3][4] The benzoyl group is present in numerous compounds exhibiting antimicrobial and enzyme-inhibitory activities.[5][6][7][8] This guide synthesizes the available information on related compounds to propose potential therapeutic targets for this compound, providing a foundation for future research and drug development.

Potential Therapeutic Targets

Based on the known bioactivities of uracil and benzoyl derivatives, the primary therapeutic targets for this compound are likely to be enzymes involved in viral and microbial pathogenesis.

1. Viral Enzymes

Derivatives of uracil have shown potent activity against a variety of viruses, primarily by inhibiting key viral enzymes.

-

Reverse Transcriptase (RT): Many uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2][9] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. The benzoyl group of this compound could potentially enhance binding to the hydrophobic pocket of the NNRTI binding site.

-

Viral Polymerases: Uracil analogs can also inhibit other viral polymerases, such as those found in Herpes Simplex Virus (HSV) and Cytomegalovirus (HCMV).[1][4] The mechanism often involves acting as a chain terminator after being incorporated into the growing viral DNA or RNA strand, or by allosterically inhibiting the polymerase function.

2. Bacterial Enzymes

The benzoyl moiety is a common feature in compounds with antibacterial properties.

-

DNA Gyrase: Benzoylthiourea derivatives have been shown to target E. coli DNA gyrase B, an essential enzyme for bacterial DNA replication.[5] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the GyrB subunit, preventing the supercoiling of bacterial DNA.

-

Other Bacterial Enzymes: The broad-spectrum antimicrobial activity of benzoyl derivatives suggests that they may inhibit other critical bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or metabolic pathways.[6][8]

Data Presentation: Biological Activities of Related Compounds

The following tables summarize the quantitative data for various uracil and benzoyl derivatives, providing an indication of the potential potency of this compound.

Table 1: Antiviral Activity of Uracil Derivatives

| Compound Class | Virus | Assay | EC50 / IC50 | Reference |

| 1,3-Disubstituted Uracil Derivatives | HIV-1 | Inhibition of virus-induced cytopathogenicity in MT-4 cells | 0.01 µM - 2.0 µM | [2] |

| 3-Benzyloxy-linked Pyrimidinylphenylamine | HIV-1 | In vitro anti-HIV activity in MT-4 cell cultures | 0.05 µM - 35 µM | [9] |

| 3-Benzoylbenzofurans | HIV-1 (Q23 pseudovirus) | Inhibition of HIV-1 pseudovirus | 0.49 µM - 40.58 µM | [10] |

| 3-Benzoylbenzofurans | HIV-1 (CAP210 pseudovirus) | Inhibition of HIV-1 pseudovirus | 0.12 µM - 11.16 µM | [10] |

Table 2: Antimicrobial Activity of Benzoyl Derivatives

| Compound Class | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| Benzoylthiourea Derivatives | E. coli, P. aeruginosa | Broth microdilution | Varies by derivative | [5] |

| Benzyl Bromide Derivatives | S. aureus, E. faecalis | Microbroth dilution | 8-9 mm (inhibition zone) | [11] |

| Benzyl Bromide Derivatives | C. albicans, C. krusei | Microbroth dilution | 0.25 - 0.5 mg/mL | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound's therapeutic potential.

1. Anti-HIV-1 Activity Assay

This protocol is based on the inhibition of virus-induced cytopathogenicity in MT-4 cells.[2]

-

Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in microtiter plates.

-

Infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Add the infected cells to the wells containing the diluted compound.

-

Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

Assess cell viability using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The absorbance is read at 540 nm.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the virus-induced cytopathic effect by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel with uninfected cells.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculums adjusted to 0.5 McFarland standard.

-

Assay Procedure:

-

Serially dilute the test compound in the appropriate broth in the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

3. General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme.[12][13]

-

Reagents and Materials: Purified enzyme, substrate, inhibitor (this compound), appropriate buffer solution, and a detection system (e.g., spectrophotometer or fluorometer).

-

Assay Procedure:

-

Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

-

Perform control reactions without the inhibitor to determine the uninhibited enzyme activity.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Proposed Antiviral Mechanism of Action

Caption: Proposed inhibition of viral reverse transcription by this compound.

Experimental Workflow for Enzyme Inhibition Assay

Caption: General workflow for determining enzyme inhibition.

Logical Relationship of Potential Multi-Target Inhibition

Caption: Potential multi-target inhibition by this compound.

References

- 1. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of 3-benzyloxy-linked pyrimidinylphenylamine derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 3-Benzoyluracil and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Chemical modification of the uracil ring offers a powerful strategy to modulate biological activity, enhance specificity, and overcome resistance mechanisms. Among these modifications, the introduction of a benzoyl group at the N3 position has given rise to a class of compounds with significant medicinal chemistry interest. This technical guide provides an in-depth review of 3-benzoyluracil and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their role as enzyme inhibitors.

Core Concepts and Therapeutic Potential

This compound derivatives have emerged as a versatile class of compounds with a range of biological activities. Their primary mechanism of action often involves the inhibition of key enzymes involved in nucleoside metabolism, rendering them potent anticancer and antiviral agents.

A significant focus of research into this compound analogs has been their potent inhibition of dihydropyrimidine dehydrogenase (DPD) . DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1] By inhibiting DPD, this compound derivatives can modulate the pharmacokinetics of 5-FU, increasing its bioavailability and therapeutic efficacy while potentially reducing its toxicity.[1][2] This has led to the development of DPD-inhibiting fluoropyrimidine (DIF) drugs.[1]

Beyond their role as DPD inhibitors, this compound analogs have been explored for their intrinsic anticancer and antiviral activities. Modifications of the uracil and benzoyl rings have been systematically investigated to understand the structure-activity relationships and to optimize their therapeutic profiles.

Synthesis of this compound Analogs

The synthesis of this compound derivatives is typically achieved through the N-acylation of the uracil ring. A common method involves the protection of the N1 position, followed by acylation at the N3 position, and subsequent deprotection.

Experimental Protocol: N3-Benzoylation of Uracil

A representative experimental protocol for the synthesis of this compound analogs is as follows:

-

N1-Protection: Uracil or a substituted uracil is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield the N1-protected uracil.[3]

-

N3-Benzoylation: The N1-protected uracil is then treated with a substituted benzoyl chloride in a suitable solvent, such as pyridine or DMF, to introduce the benzoyl group at the N3 position. This reaction is a form of the Schotten-Baumann reaction.[4]

-

Deprotection: The N1-protecting group is removed under mild conditions to yield the final this compound analog.[3]

-

Purification: The synthesized compounds are purified using techniques such as column chromatography.[4]

The structure and purity of the final products are confirmed by analytical methods including FTIR, ¹H NMR, and mass spectrometry.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the uracil and benzoyl rings.

-

Substituents on the Benzoyl Ring: The electronic and steric properties of substituents on the benzoyl ring significantly influence the inhibitory potency against target enzymes. For instance, in the context of DPD inhibition, electron-withdrawing groups on the benzoyl ring have been shown to enhance activity.

-

Substituents on the Uracil Ring: Modifications at the C5 and C6 positions of the uracil ring can impact both the potency and selectivity of the analogs. For example, the presence of a fluorine atom at the C5 position, as in 5-fluorouracil derivatives, is crucial for their mechanism-based inhibition of thymidylate synthase.[5]

Therapeutic Applications

Anticancer Activity

The primary anticancer application of this compound analogs lies in their ability to inhibit DPD, thereby enhancing the efficacy of 5-fluorouracil.[1] However, these compounds have also demonstrated intrinsic cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Uracil Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Fluorouracil Derivative 1 | HeLa (Cervical Carcinoma) | 15.6 | [6] |

| 5-Fluorouracil Derivative 2 | AMJ13 (Breast Carcinoma) | 21.3 | [6] |

| Pyridine-bearing Phosphonate Ester | MCF-7 (Breast Cancer) | Varies | [7] |

| Dihydroquinoline Derivative | T47D (Breast Cancer) | 2.20 ± 1.5 | [7] |

| Dihydroquinoline Derivative | MCF-7 (Breast Cancer) | 3.03 ± 1.5 | [7] |

| Dihydroquinoline Derivative | MDA-MB-231 (Breast Cancer) | 11.90 ± 2.6 | [7] |

| Quinazoline Derivative 21 | SK-Br3 (Breast Cancer) | 0.47 ± 0.35 | [7] |

| Styrylimidazo[1,2-a]pyridine Derivative 30a | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 | [7] |

| Styrylimidazo[1,2-a]pyridine Derivative 30a | MCF-7 (Breast Cancer) | 9.59 ± 0.7 | [7] |

| Styrylimidazo[1,2-a]pyridine Derivative 30a | T-47D (Breast Cancer) | 10.10 ± 0.4 | [7] |

| Pyrazolo[4,3-c]hexahydropyridine Derivative 31 | MDA-MB-231 (Breast Cancer) | 4.2 | [7] |

| Pyrazolo[4,3-c]hexahydropyridine Derivative 31 | MCF-7 (Breast Cancer) | 2.4 | [7] |

| Thiazolidine-2,4-dione Derivative 108 | MCF-7 (Breast Cancer) | 1.27 | [7] |

| Thiazolidine-2,4-dione Derivative 109 | MCF-7 (Breast Cancer) | 1.31 | [7] |